molecular formula C13H17NO4 B4756600 methyl 4-[(butoxycarbonyl)amino]benzoate

methyl 4-[(butoxycarbonyl)amino]benzoate

Cat. No.: B4756600
M. Wt: 251.28 g/mol
InChI Key: JBRQTDMOXUBFID-UHFFFAOYSA-N
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Description

Methyl 4-[(butoxycarbonyl)amino]benzoate is a benzoate ester derivative characterized by a butoxycarbonyl-protected amino group at the para position of the benzene ring. Key properties such as molecular weight (~265.3 g/mol) and spectroscopic data (NMR, IR) can be inferred from similar compounds . Potential applications include medicinal chemistry (e.g., enzyme inhibition) or agrochemical intermediates, though further studies are required to confirm these uses.

Properties

IUPAC Name

methyl 4-(butoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-9-18-13(16)14-11-7-5-10(6-8-11)12(15)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRQTDMOXUBFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Alkoxycarbonylamino-Substituted Benzoates

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Source/Reference
Methyl 4-[(butoxycarbonyl)amino]benzoate -NHCO₂(C₃H₇CH₂) at C4, -CO₂CH₃ ~265.3 Potential cholinesterase inhibition
Methyl 4-[(propoxycarbonyl)amino]benzoate -NHCO₂(C₂H₅CH₂) at C4, -CO₂CH₃ ~237.2 Lower lipophilicity vs. butoxy analog
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate -NHCO(C₆H₄F) at C4, -CO₂C₂H₅ ~301.3 Fluorinated analog; enhanced bioactivity

Key Findings :

  • Fluorinated derivatives (e.g., Ethyl 4-[(4-fluorobenzoyl)amino]benzoate) exhibit higher biological activity due to electronegative effects .

Carbamoylamino and Urea-Linked Benzoates

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Source/Reference
Methyl 4-(carbamoylamino)benzoate -NHCONH₂ at C4, -CO₂CH₃ ~194.2 Aquaporin-3/7 inhibition
Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate -CH₂NHCO₂(4-NO₂C₆H₄O) at C4, -CO₂CH₃ ~330.3 HDAC inhibitor precursor

Key Findings :

  • Carbamoylamino derivatives (e.g., Methyl 4-(carbamoylamino)benzoate) show selective aquaporin inhibition, highlighting the role of hydrogen bonding in target engagement .
  • Bulky substituents (e.g., 4-nitrophenoxy) in analogs like IV-13 improve isoform selectivity in HDAC inhibition .

Heterocyclic and Agrochemical Benzoate Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Source/Reference
Metsulfuron methyl ester -SO₂NHCONH-(triazine) at C2, -CO₂CH₃ ~381.4 Herbicidal activity (ALS inhibitor)
Methyl 4-(1H-imidazol-1-yl)benzoate -C₃H₂N₂ at C4, -CO₂CH₃ ~190.2 Intermediate for kinase inhibitors

Key Findings :

  • Sulfonylurea derivatives (e.g., metsulfuron methyl) are potent herbicides, leveraging the benzoate core for stability and bioavailability .
  • Imidazole-substituted benzoates serve as versatile intermediates in medicinal chemistry .

Nitro and Hydroxyimino Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Source/Reference
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate -C(=NOH)NH₂ at C4, -CO₂CH₃ ~194.2 Chelating agent; irritant properties
Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate -NH(C₆H₃(iPr)(O-iBu)) at C4, -CO₂CH₃ ~353.4 Moderate synthetic yield (54%)

Key Findings :

  • Bulky aryl amino groups (e.g., isobutoxy-isopropylphenyl) reduce synthetic yields, likely due to steric hindrance .

Structural-Activity Relationship (SAR) Insights

  • Lipophilicity : Butoxycarbonyl and propoxycarbonyl groups enhance lipid solubility compared to methoxy analogs, impacting pharmacokinetics .
  • Electron-Withdrawing Groups : Fluorine or nitro substituents increase electrophilicity, improving target binding (e.g., aquaporin inhibition , HDAC modulation ).
  • Steric Effects : Bulky substituents (e.g., isobutoxy-isopropylphenyl) reduce synthetic efficiency but may improve target specificity .

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-[(butoxycarbonyl)amino]benzoate?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical method involves reacting methyl 4-(bromomethyl)benzoate with a butoxycarbonylamine derivative under basic conditions. The reaction requires careful control of temperature (e.g., 0–25°C) and solvent selection (e.g., DMF or THF) to optimize yield. Purification is achieved via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm functional groups and molecular structure.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% as per industry standards).
  • Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in a desiccator at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester and carbamate groups. Long-term stability tests suggest minimal degradation over 12 months when stored in amber glass vials .

Q. Which reaction pathways are most relevant for modifying this compound?

Common transformations include:

  • Hydrolysis : Conversion of the methyl ester to a carboxylic acid using aqueous NaOH or LiOH.
  • Deprotection : Removal of the butoxycarbonyl (Boc) group with trifluoroacetic acid (TFA) to yield a free amine.
  • Substitution : Replacement of the Boc group with other carbonyl derivatives (e.g., benzoyl or sulfonamide) via coupling agents like EDC/HOBt .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design can systematically evaluate variables such as reaction temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). For example, higher temperatures (50°C) may accelerate reaction rates but risk side reactions, while polar aprotic solvents (DMF) improve solubility. Response surface methodology (RSM) can identify optimal conditions for yield and purity .

Q. What computational tools are effective in predicting the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking (AutoDock Vina) : Screens potential interactions with biological targets (e.g., enzymes or receptors) using the compound’s 3D structure.
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes under physiological conditions .

Q. How should researchers address contradictory data in reaction yield or biological activity?

Contradictions may arise from:

  • Impurity interference : Validate purity via HPLC-MS before biological assays.
  • Solvent effects : Compare results across solvents (e.g., DMSO vs. water) to identify solvent-dependent activity.
  • Statistical analysis : Apply ANOVA or t-tests to determine if observed differences are significant. Replicate experiments with blinded controls to minimize bias .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Analog synthesis : Systematically modify the Boc group, ester moiety, or benzene ring.
  • Bioactivity profiling : Test analogs against target enzymes (e.g., kinases or proteases) using kinetic assays (IC₅₀ determination).
  • QSAR modeling : Correlate electronic (e.g., logP, polar surface area) or steric descriptors with activity data .

Q. What challenges arise in multi-step syntheses involving this compound, and how can they be mitigated?

Challenges include:

  • Intermediate instability : Use in-situ generation or low-temperature workups for sensitive intermediates.
  • Purification complexity : Employ orthogonal protecting groups (e.g., Fmoc for amines) to simplify isolation.
  • Scale-up inefficiency : Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce reaction time and waste .

Q. What ethical and safety considerations are critical when handling this compound?

  • Toxicity screening : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies.
  • Waste disposal : Follow EPA guidelines for organic solvents and heavy metal residues.
  • Regulatory compliance : Adhere to institutional review board (IRB) protocols for biological testing, avoiding unauthorized human/animal exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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